molecular formula C16H16O3 B1364677 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 52803-64-2

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1364677
CAS No.: 52803-64-2
M. Wt: 256.3 g/mol
InChI Key: YQGOAKNOLJOAPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is not well-documented. its effects are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups (aldehyde, methoxy, and benzyl groups). These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of both methoxy and benzyl groups, which can participate in various chemical reactions and influence its reactivity and applications in research .

Properties

IUPAC Name

3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-8-13(9-7-12)11-19-16-14(10-17)4-3-5-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGOAKNOLJOAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396113
Record name 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-64-2
Record name 3-Methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52803-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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